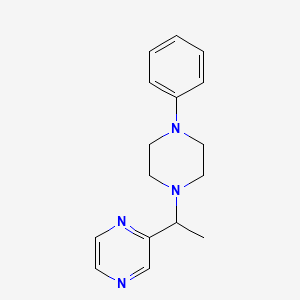

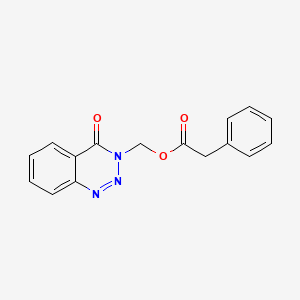

2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

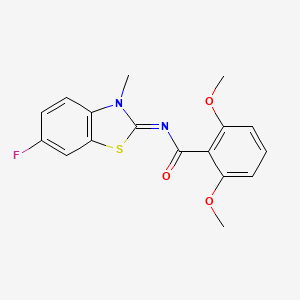

The synthesis of piperazine derivatives, which includes 2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazine ring, which is a monocyclic aromatic ring with two nitrogen atoms in para position . This structure is further substituted with a phenylpiperazin-1-yl)ethyl group.Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis and chemical reactivity of pyrazine derivatives, including novel pyrrolo[1,2-a]pyrazine derivatives, have been a significant area of research. These studies involve the synthesis of heterocyclic compounds through reactions with hydrazine hydrate and other electrophilic reagents, yielding compounds characterized by various analytical techniques (Voievudskyi et al., 2016). Another focus is on the structure determination of pyrazine derivatives, correcting previously reported structures and establishing new ones through chemical reactions and X-ray crystallography (Brbot-Šaranović et al., 1992).

Green Synthesis Approaches

The green synthesis of pyrazine derivatives, such as Pyrano[2,3-c]-Pyrazoles, using solvent-free conditions emphasizes the importance of environmentally friendly chemical processes. These syntheses involve the reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes, or ketones and malononitrile, highlighting a novel approach to synthesizing heterocyclic compounds (Al-Matar et al., 2010).

Biological Activity Potential

Research into novel thiadiazoles and thiazoles incorporating a pyrazole moiety for anticancer activity showcases the potential therapeutic applications of pyrazine derivatives. These studies involve the synthesis of novel derivatives and their pharmacological evaluation against various cancer cell lines, indicating the promising anticancer activity of these compounds (Gomha et al., 2014).

Antimicrobial Applications

The synthesis and evaluation of heterocyclic compounds containing a sulfonamido moiety for antibacterial use demonstrate the antimicrobial potential of pyrazine derivatives. These studies focus on synthesizing new compounds with high antibacterial activity against various bacterial strains, further emphasizing the relevance of pyrazine derivatives in developing new antimicrobial agents (Azab et al., 2013).

Propriétés

IUPAC Name |

2-[1-(4-phenylpiperazin-1-yl)ethyl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-14(16-13-17-7-8-18-16)19-9-11-20(12-10-19)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGHYOXENAUXNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)

![Tert-butyl 4-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2670228.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B2670229.png)

![(2R)-({[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B2670234.png)

![Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2670236.png)